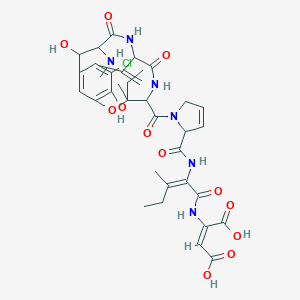

Phomopsin A

Übersicht

Beschreibung

Sulindac-Sulfon ist ein Metabolit des nichtsteroidalen Antirheumatikums (NSAR) Sulindac. Es ist bekannt für seine entzündungshemmenden und krebshemmenden Eigenschaften. Im Gegensatz zu seiner Stammverbindung hemmt Sulindac-Sulfon nicht die Cyclooxygenase-Enzyme, die für die entzündungshemmenden Wirkungen von NSAR verantwortlich sind. Stattdessen entfaltet es seine Wirkungen durch verschiedene Mechanismen, was es zu einer interessanten Verbindung in verschiedenen Bereichen der wissenschaftlichen Forschung macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Sulindac-Sulfon kann durch Oxidation aus Sulindac synthetisiert werden. Der typische Syntheseweg beinhaltet die Oxidation von Sulindac unter Verwendung eines Oxidationsmittels wie Wasserstoffperoxid oder m-Chlorperbenzoesäure. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt .

Industrielle Produktionsmethoden

In der industriellen Produktion folgt die Herstellung von Sulindac-Sulfon einem ähnlichen Oxidationsprozess, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeute und Reinheit optimiert. Die Verwendung von kontinuierlichen Fließreaktoren und fortschrittlichen Reinigungstechniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gewährleistet die effiziente Produktion von Sulindac-Sulfon .

Wissenschaftliche Forschungsanwendungen

Sulindac-Sulfon hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Modellverbindung bei der Untersuchung der Sulfochemie verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse, einschließlich Apoptose und Zellproliferation.

Medizin: Untersucht wegen seiner potenziellen krebshemmenden Eigenschaften, insbesondere bei der Vorbeugung und Behandlung von Darmkrebs.

Industrie: Verwendung bei der Entwicklung neuer Arzneimittel und als Referenzstandard in der analytischen Chemie.

Wirkmechanismus

Sulindac-Sulfon übt seine Wirkungen durch verschiedene Mechanismen aus:

Hemmung von Typ-5-cyclischem GMP-Phosphodiesterasen (PD5): Diese Hemmung führt zu einer Erhöhung des intrazellulären cyclischen GMP-Spiegels, was die Proteinkinase G aktiviert.

Antineoplastische Wirkungen: Sulindac-Sulfon induziert Apoptose und hemmt die Zellproliferation in verschiedenen Krebszelllinien, darunter Dickdarm-, Prostata- und Lungenkrebszellen.

Wirkmechanismus

Target of Action

Phomopsin A, a potent mycotoxin, primarily targets dimeric tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for maintaining cell structure, enabling cell movement, and facilitating cell division .

Mode of Action

This compound interacts with its target by binding selectively to dimeric tubulin at a site overlapping that of vinblastine and maytansine . This binding inhibits the formation of the microtubule spindle, thereby blocking cell division . Uniquely, this compound also protects tubulin from decay .

Biochemical Pathways

This compound is a fungal RiPP (ribosomally synthesized and posttranslationally modified peptide) and is part of a widespread pathway for the biosynthesis of a family of fungal cyclic RiPPs, termed dikaritins . The compound is produced by the fungus Diaporthe toxica, formerly known as Phomopsis leptostromiformis .

Result of Action

The binding of this compound to tubulin disrupts microtubular functions, leading to potent antimitotic activity . This disruption can cause hepatotoxicity in various animal species when exposed to sufficient doses . This compound has also been found to be hepatocarcinogenic in rats .

Action Environment

The fungus’s growth and the subsequent toxin production are influenced by environmental conditions, particularly water activity . Proper drying and storage of lupins and other grain legumes are crucial for product safety as elevated water activity can significantly impact the formation of this compound .

Biochemische Analyse

Biochemical Properties

Phomopsin A is a cyclic hexapeptide mycotoxin . It is produced by Diaporthe toxica, which can cause infections in lupine plants and harvested seeds . The formation of this compound has been investigated under different storage conditions .

Cellular Effects

This compound has shown severe toxic effects in animal studies . It binds to β-tubulin in a vinca domain, partly overlapping with the site targeted by vinblastine and other tubulin inhibitors .

Molecular Mechanism

This compound is a fungal RiPP (ribosomally synthesized and posttranslationally modified peptide). It is converted to an N,N-dimethylated congener (phomopsin E) by an S-adenosylmethionine-dependent α-N-methyltransferase .

Temporal Effects in Laboratory Settings

The production of this compound was investigated under different storage conditions. After 14 days at a water activity value of 0.98, the fungi produced 4.49 to 34.3 mg/kg this compound .

Dosage Effects in Animal Models

In animal studies, 15 daily subcutaneous doses of 150 μg this compound/kg body weight, providing a total administered dose of 2.25 mg/kg body weight, resulted in 100% lethality .

Metabolic Pathways

This compound is a fungal RiPP and is part of a widespread pathway for the biosynthesis of a family of fungal cyclic RiPPs, termed dikaritins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sulindac sulfone can be synthesized from sulindac through an oxidation process. The typical synthetic route involves the oxidation of sulindac using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of sulindac sulfone follows a similar oxidation process but on a larger scale. The reaction conditions are optimized for higher yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the efficient production of sulindac sulfone .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sulindac-Sulfon unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Sulindac wird zu Sulindac-Sulfon oxidiert.

Reduktion: Sulindac-Sulfon kann wieder zu Sulindac reduziert oder weiter zu Sulindac-Sulfid reduziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Verschiedene Nukleophile wie Amine, Thiole und Alkohole.

Hauptprodukte, die gebildet werden

Oxidation: Sulindac-Sulfon.

Reduktion: Sulindac, Sulindac-Sulfid.

Substitution: Verschiedene substituierte Sulfonderivate.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sulindac: Die Stammverbindung, ein nichtsteroidales Antirheumatikum.

Sulindac-Sulfid: Ein weiterer Metabolit von Sulindac, bekannt für seine entzündungshemmenden Wirkungen.

Einzigartigkeit

Sulindac-Sulfon ist einzigartig, da es im Gegensatz zu anderen NSAR die Cyclooxygenase-Enzyme nicht hemmt. Stattdessen entfaltet es seine Wirkungen durch die Hemmung von Typ-5-cyclischen GMP-Phosphodiesterasen und anderen Signalwegen. Dies macht es zu einer wertvollen Verbindung in der Krebsforschung und anderen wissenschaftlichen Studien .

Biologische Aktivität

Phomopsin A (PHOA) is a mycotoxin produced by the fungus Diaporthe toxica (formerly known as Phomopsis leptostromiformis), primarily found in lupin plants. This compound has garnered significant attention due to its biological activities, particularly its hepatotoxic and carcinogenic effects across various animal models.

Chemical Structure and Properties

This compound is characterized as a modified polypeptide with a complex structure that includes unusual amino acid residues such as 3,4-didehydroproline and 2,3-didehydroisoleucine. The compound forms a 13-membered ring structure through an ether bridge, which is integral to its biological activity. PHOA is soluble in water under specific pH conditions and shows limited solubility in lipid solvents, influencing its interaction with biological membranes and proteins .

Table 1: Structural Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₄S |

| Molecular Weight | 367.42 g/mol |

| Solubility | Soluble in water (pH > 7.5 and < 1.0) |

| Ring Structure | 13-membered ring with ether bridge |

| Unusual Amino Acids | 3,4-didehydroproline, 2,3-didehydroisoleucine |

Hepatotoxicity

This compound is primarily known for its hepatotoxic effects. Studies have shown that exposure to PHOA leads to significant liver damage in various animal models, including mice and rats. The principal effects observed include:

- Cell Death : PHOA binds to tubulin isotypes, disrupting microtubular functions and leading to cell death .

- Liver Enzyme Alterations : Elevated levels of liver enzymes such as alkaline phosphatase and β-glucuronidase have been documented, indicating liver stress and damage .

- Micronuclei Formation : Exposure to PHOA has been associated with the formation of micronuclei and nuclear distortions in liver cells .

Case Studies

- Acute Toxicity in Mice : In studies where mice were administered PHOA intraperitoneally, the LD50 was estimated at approximately 1 mg/kg. Pathological examinations revealed significant triglyceride accumulation in the liver within 24 hours post-exposure .

- Chronic Effects in Rats : Long-term studies indicated that rats exposed to lower doses of PHOA exhibited metaphase arrest in liver parenchymal cells, suggesting potential disruptions in the cell cycle .

Table 2: Summary of Biological Effects of this compound

| Biological Effect | Observations |

|---|---|

| Hepatotoxicity | Significant liver damage across species |

| Enzyme Activity Changes | Increased alkaline phosphatase; decreased succinic dehydrogenase |

| Cell Cycle Disruption | Metaphase arrest observed in liver cells |

| Micronuclei Formation | Indication of genotoxic effects |

This compound exerts its biological effects primarily through:

- Binding to Tubulin : This disrupts microtubule formation, essential for cellular structure and function.

- Membrane Interaction : Changes in membrane fluidity and enzyme activity have been noted, affecting cellular integrity .

- Induction of Apoptosis : The compound's interaction with cellular components leads to programmed cell death pathways being activated.

Eigenschaften

IUPAC Name |

(E)-2-[[(E)-2-[[(2S)-1-[(3R,4S,7S,10S,11S)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45ClN6O12/c1-8-17(5)25(32(50)39-20(35(53)54)15-23(44)45)41-30(48)21-11-10-12-43(21)34(52)29-36(6,9-2)55-22-14-18(13-19(37)28(22)47)27(46)26(38-7)33(51)40-24(16(3)4)31(49)42-29/h10-11,13-15,21,24,26-27,29,38,46-47H,3,8-9,12H2,1-2,4-7H3,(H,39,50)(H,40,51)(H,41,48)(H,42,49)(H,44,45)(H,53,54)/b20-15+,25-17+/t21-,24-,26-,27-,29+,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFRRYBYQKPKSY-AJSRVUJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C(=O)NC(=CC(=O)O)C(=O)O)NC(=O)C1C=CCN1C(=O)C2C(OC3=C(C(=CC(=C3)C(C(C(=O)NC(C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C(=O)N/C(=C/C(=O)O)/C(=O)O)/NC(=O)[C@@H]1C=CCN1C(=O)[C@@H]2[C@@](OC3=C(C(=CC(=C3)[C@@H]([C@@H](C(=O)N[C@H](C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45ClN6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017600 | |

| Record name | Phomopsin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

789.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64925-80-0 | |

| Record name | Phomopsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064925800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phomopsin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phomopsin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.